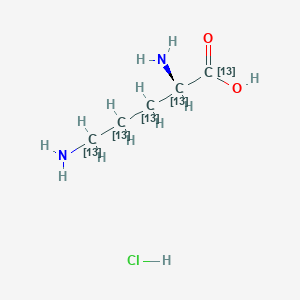
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride is a compound with a molecular formula of C6H15ClN4O2 and a molecular weight of 216.62 g/mol . This compound is a labeled version of a naturally occurring amino acid, which is often used in scientific research to study various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride typically involves the incorporation of carbon-13 isotopes into the pentanoic acid backbone. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems and reactors. The process would include the purification and isolation of the final product to ensure high purity and yield. Specific details on the industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a labeled compound to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may be incorporated into proteins and other biomolecules, affecting their structure and function. The labeled carbon atoms allow researchers to trace its movement and transformation within the system, providing insights into various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2,5-diaminopentanoic acid: The non-labeled version of the compound.
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid: The labeled version without the hydrochloride component.
Uniqueness
The uniqueness of (2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride lies in its labeled carbon atoms, which make it a valuable tool for tracing and studying biochemical processes. This labeling allows for precise tracking of the compound’s movement and transformation, providing detailed insights that are not possible with non-labeled versions.
Propriétés
Numéro CAS |
943962-21-8 |
|---|---|
Formule moléculaire |
C5H13ClN2O2 |
Poids moléculaire |
173.58 g/mol |
Nom IUPAC |
(2S)-2,5-diamino(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1; |
Clé InChI |
GGTYBZJRPHEQDG-AOVYFNJDSA-N |
SMILES isomérique |
[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N.Cl |
SMILES canonique |
C(CC(C(=O)O)N)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




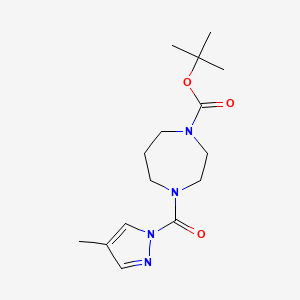
![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)
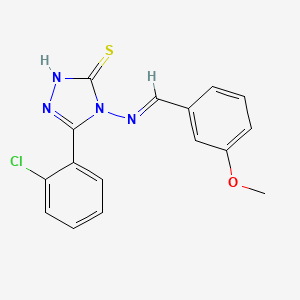
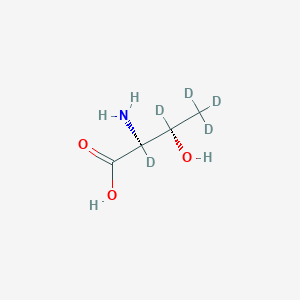

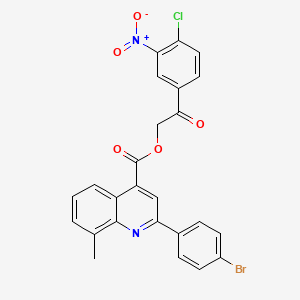
![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)



